molecular formula C15H20BrN3O B2823134 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide CAS No. 1436280-87-3

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide

Cat. No.: B2823134
CAS No.: 1436280-87-3
M. Wt: 338.249
InChI Key: XNAKIQVYMWHOLS-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, a cyanomethyl group, a cyclopentyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the pyrrole ring under specific conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as electrochemical bromination and catalytic processes are often employed to ensure efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiourea

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and cyanomethyl group play crucial roles in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromoaniline

Uniqueness

Compared to similar compounds, 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-11(2)19-10-12(16)9-14(19)15(20)18(8-7-17)13-5-3-4-6-13/h9-11,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAKIQVYMWHOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)N(CC#N)C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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